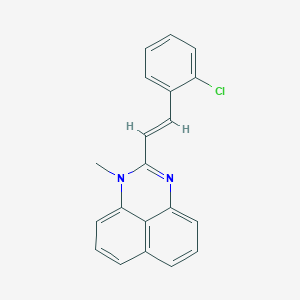
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine: is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a pyrimidine ring and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Perimidine Core: The perimidine core can be synthesized through the condensation of an aromatic aldehyde with a diamine, followed by cyclization.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the perimidine core in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine can undergo oxidation reactions, where the chlorostyryl group may be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, potentially reducing the chlorostyryl group to a corresponding alkyl derivative.
Substitution: The chlorostyryl group can participate in substitution reactions, where the chlorine atom may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the chlorostyryl group.
Reduction: Alkyl derivatives of the chlorostyryl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of perimidine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorostyryl group may play a crucial role in binding to the target site, while the perimidine core provides structural stability.
類似化合物との比較
(E)-2-(2-bromostyryl)-1-methyl-1H-perimidine: Similar structure with a bromine atom instead of chlorine.
(E)-2-(2-fluorostyryl)-1-methyl-1H-perimidine: Similar structure with a fluorine atom instead of chlorine.
(E)-2-(2-methylstyryl)-1-methyl-1H-perimidine: Similar structure with a methyl group instead of chlorine.
Uniqueness: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
特性
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-methylperimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-23-18-11-5-8-15-7-4-10-17(20(15)18)22-19(23)13-12-14-6-2-3-9-16(14)21/h2-13H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAKZIKYQBZEL-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C=CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1/C=C/C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401654.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![2-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401660.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B401664.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B401666.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide](/img/structure/B401667.png)
![8-Iodo-6-methyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B401669.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-hydroxybenzohydrazide](/img/structure/B401674.png)
